![molecular formula C22H22N4OS2 B4210968 2-[3-THIOXO[1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-2(3H)-YL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE](/img/structure/B4210968.png)
2-[3-THIOXO[1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-2(3H)-YL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE
Overview
Description
2-[3-THIOXO[1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-2(3H)-YL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-THIOXO[1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-2(3H)-YL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multi-step organic reactions The process begins with the preparation of the quinoline derivative, followed by the formation of the triazolo-benzothiazole core
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-THIOXO[1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-2(3H)-YL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[3-THIOXO[1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-2(3H)-YL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-THIOXO[1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-2(3H)-YL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through inhibition or activation. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-[3-THIOXO[1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-2(3H)-YL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE: Similar in structure but with different substituents.
1,2,4-Benzothiadiazine-1,1-dioxide: Shares the benzothiazole core but lacks the triazolo and quinoline moieties.
Quinoline derivatives: Compounds with similar quinoline structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(1-sulfanylidene-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-2-yl)-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS2/c1-14-12-22(2,3)26(16-9-5-4-8-15(14)16)19(27)13-24-21(28)25-17-10-6-7-11-18(17)29-20(25)23-24/h4-11,14H,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVKZBIGDBHPJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=CC=CC=C12)C(=O)CN3C(=S)N4C5=CC=CC=C5SC4=N3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.